molecular formula C21H22Cl2N2OS B8488035 UNC9994

UNC9994

Cat. No.: B8488035
M. Wt: 421.4 g/mol
InChI Key: URYZTMIOHYGTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC9994 is a synthetic organic compound that functions as a beta-arrestin-biased dopamine D2 receptor ligand. It is an analog of aripiprazole and is known for its selective modulation of the arrestin pathway while leaving G protein signaling undisturbed. This unique property makes it a promising candidate for developing antipsychotic agents with fewer side effects and improved efficacy .

Preparation Methods

The synthesis of UNC9994 involves several steps, starting from commercially available precursors. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

UNC9994 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to different analogs.

    Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

UNC9994 has several scientific research applications, including:

Mechanism of Action

UNC9994 exerts its effects by selectively activating the beta-arrestin pathway at dopamine D2 receptors. It acts as a partial agonist at G-protein-mediated potassium channel activation and antagonizes dopamine-induced G-protein-coupled inward rectifier potassium channel activation. This selective modulation of signaling pathways is thought to contribute to its antipsychotic-like activity .

Comparison with Similar Compounds

UNC9994 is compared with other similar compounds such as:

    Aripiprazole: An antipsychotic agent with partial agonist activity at dopamine D2 receptors.

    UNC9975 and UNC0006: Compounds with higher binding affinity to dopamine D2 receptors compared to this compound.

This compound is unique due to its beta-arrestin-biased signaling, which distinguishes it from other compounds that primarily modulate G protein signaling. This property makes it a valuable tool for studying selective signaling pathways and developing new therapeutic agents .

Properties

Molecular Formula

C21H22Cl2N2OS

Molecular Weight

421.4 g/mol

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole

InChI

InChI=1S/C21H22Cl2N2OS/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20/h1,3-6,13-15H,2,7-12H2

InChI Key

URYZTMIOHYGTNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate 26 (218 mg, 0.8 mmol) and NaI (240 mg, 1.6 mmol) in CH3CN was heated to reflux for 30 min and then cooled to rt. Intermediate 47 (320 mg, 1.2 mmol) and anhydrous K2CO3 (442 mg, 3.8 mmol) were added to the mixture. The resulting mixture was heated to reflux and stirred overnight. Precipitated crystals were filtered off and the filtrate was evaporated under reduced pressure. The residue was extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1) to give 5-(3-(4-(2,3-dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole (compound 22) (211 mg, 56%). 1H NMR (300 MHz, CDCl3): δ 8.98 (s, 1H), 7.80 (d, J=8.7 Hz, 1H), 7.62 (d, J=3.0 Hz, 1H), 7.34-7.31 (m, 1H), 7.24-7.18 (m, 3H), 7.15-7.09 (m, 1H), 4.15 (t, J=5.7 Hz, 2H), 3.18-3.12 (m, 3H), 2.70-2.66 (m, 2H), 2.27-2.19 (m, 2H), 2.17-2.10 (m, 2H), 1.92-1.81 (m, 4H). HPLC: 99%, RT 2.622 min. MS (ESI) m/z 421.1 [M+H]+. mp: 114-116° C.
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
442 mg
Type
reactant
Reaction Step Two

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